molecular formula C27H24ClN3O3S B4586705 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

Cat. No.: B4586705
M. Wt: 506.0 g/mol
InChI Key: XRAUIBLYJNCPSX-UHFFFAOYSA-N
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Description

The compound 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazatricyclo framework, which is known for its stability and reactivity.

Scientific Research Applications

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one: has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate thiadiazole . This intermediate is then converted into the desired compound through a series of nucleophilic substitution reactions and cyclization steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one: can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one involves its interaction with specific molecular targets and pathways. For example, its antiviral activity may be due to the inhibition of viral enzymes or interference with viral replication . The compound’s structure allows it to bind to specific sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatricyclo derivatives and thiadiazole sulfonamides, which share structural features and biological activities .

Uniqueness

What sets 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one apart is its unique combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O3S/c1-16-5-4-6-20(11-16)31-25(33)21-12-18-14-34-27(2,3)13-22(18)29-24(21)30-26(31)35-15-23(32)17-7-9-19(28)10-8-17/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAUIBLYJNCPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C4CC(OCC4=C3)(C)C)N=C2SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 2
Reactant of Route 2
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 3
Reactant of Route 3
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 4
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 5
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Reactant of Route 6
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(3-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

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